molecular formula C22H14Cl2O6S B2911155 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate CAS No. 301193-70-4

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate

Cat. No.: B2911155
CAS No.: 301193-70-4
M. Wt: 477.31
InChI Key: BWXLQKMRVAXDPH-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate (CAS: 301193-70-4) is a sulfonate ester derivative of the chromenone (benzopyran-4-one) scaffold. Its molecular formula is C₂₂H₁₄Cl₂O₆S, with a molecular weight of 477.31 g/mol . Key physical properties include a predicted boiling point of 616.8±55.0 °C and a density of 1.56±0.1 g/cm³, suggesting high thermal stability and moderate polarity . The structure combines a 4-methoxyphenyl group (electron-donating) with a 2,4-dichlorobenzenesulfonate moiety (electron-withdrawing), creating a unique electronic profile that may influence applications in optical materials or pharmaceuticals.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,4-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-11-8-14(23)12-17(19)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXLQKMRVAXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dichlorobenzenesulfonate Moiety: This step often involves sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: The methoxy group and the dichlorobenzenesulfonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Chromenone-Based Derivatives

Four chromenone derivatives (compounds 1–4) from share the 4-oxo-4H-chromen-3-yl core but differ in substituents (Scheme 1, ):

Compound Substituents Key Features
1 2-cyano-3-(prop-2-enamide) Polar cyano group enhances solubility; potential for hydrogen bonding.
2 4,6-dithioxo-2-sulfanyl-sulfido-diazaphosphinane Sulfur-rich substituents may confer redox activity or metal-binding capacity.
3 2-sulfanyl-2-sulfido-6-thioxo-diazaphosphinan-4-one Similar to 2 but with a ketone group, altering electronic properties.
4 2-(4-methoxyphenyl)-sulfido-6-thioxo-diazaphosphinan-4-one Shares the 4-methoxyphenyl group with the target compound, suggesting comparable π-conjugation effects.

Key Differences :

  • Electronic Effects: The target compound’s dichlorobenzenesulfonate group introduces stronger electron-withdrawing effects compared to the sulfur-containing heterocycles in 2–4 or the cyano group in 1. This could enhance stability toward nucleophilic attack .
  • Solubility : The sulfonate ester in the target compound likely increases hydrophilicity relative to the sulfur-phosphorus heterocycles in 2–4 , which may aggregate in polar solvents.

Methoxyphenyl-Containing Analogues

Compound 3a from , (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one, shares the 4-methoxyphenyl group but lacks the chromenone core.

Sulfonate vs. Sulfido/Sulfanyl Derivatives

The dichlorobenzenesulfonate group in the target compound contrasts with sulfido/sulfanyl substituents in 2–4 :

  • Stability : Sulfonate esters are generally more hydrolytically stable than sulfides or thioesters, which may oxidize or react with nucleophiles .
  • Electronic Impact : The sulfonate’s electron-withdrawing nature could redshift absorption spectra compared to sulfur-phosphorus heterocycles, a critical factor in optical applications .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H16Cl2O5S
  • Molecular Weight : 463.32 g/mol
  • CAS Number : 301193-63-5

Biological Activity Overview

The biological activity of chromone derivatives, including the target compound, has been extensively studied. Key areas of interest include:

  • Antioxidant Activity : Chromone derivatives exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
  • Anticancer Properties : Several studies have demonstrated that chromone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

Antioxidant Activity

Research indicates that chromone derivatives can scavenge free radicals effectively. For instance, a study demonstrated that substituents on the chromone structure significantly enhance its radical-scavenging ability, with the methoxy group contributing to increased electron donation .

Anticancer Activity

Chromone derivatives have shown promise in cancer therapy. A notable study evaluated the effects of various chromone derivatives on breast cancer cell lines (MCF-7). Results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition Studies

The inhibition of AChE is particularly relevant in Alzheimer's disease research. Compounds similar to this compound have been shown to possess dual inhibitory effects on AChE and butyrylcholinesterase (BChE). For example, a related study reported IC50 values for AChE inhibition ranging from 5.4 μM to 19.2 μM for various derivatives .

Case Studies

  • Study on Antioxidant Potential : A series of chromone derivatives were tested for their ability to inhibit lipid peroxidation in vitro. Results showed that compounds with electron-donating groups displayed superior activity compared to those with electron-withdrawing groups .
  • Evaluation of Anticancer Effects : In a comparative study on MCF-7 cells, specific derivatives demonstrated significant growth inhibition compared to standard chemotherapeutic agents, suggesting potential as adjunct therapies .

Data Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAChE Inhibition5.4Enzyme Inhibition
Related Chromone DerivativeAntioxidantN/AFree Radical Scavenging
Halogenated ChromoneAnticancer (MCF-7)<10Apoptosis Induction

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